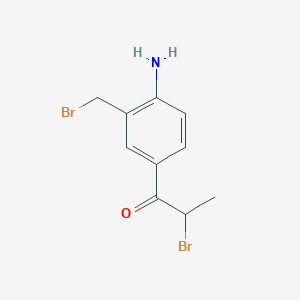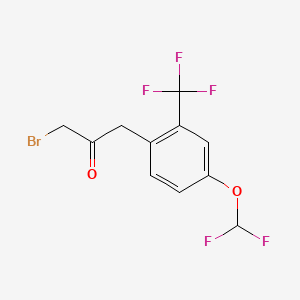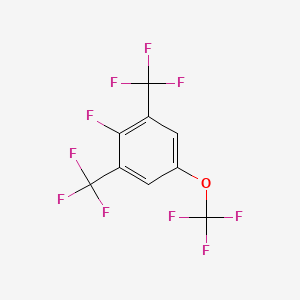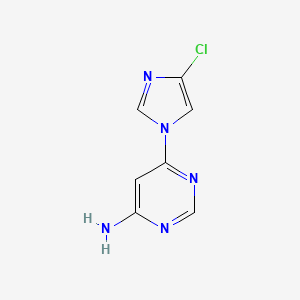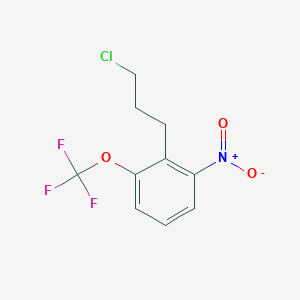
1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a chloropropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable benzene derivative followed by the introduction of the chloropropyl and trifluoromethoxy groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloropropyl group, to form corresponding alcohols or carboxylic acids.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into the compound’s pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, including those with specific functional properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene can be compared with other compounds that have similar functional groups:
1-(3-Chloropropyl)-2-nitrobenzene: Lacks the trifluoromethoxy group, which may result in different chemical reactivity and biological activity.
2-Nitro-6-(trifluoromethoxy)benzene:
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene: Positional isomer with different spatial arrangement of functional groups, leading to variations in chemical and biological properties.
Properties
Molecular Formula |
C10H9ClF3NO3 |
|---|---|
Molecular Weight |
283.63 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3NO3/c11-6-2-3-7-8(15(16)17)4-1-5-9(7)18-10(12,13)14/h1,4-5H,2-3,6H2 |
InChI Key |
CXINQGDBCJCNQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)CCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


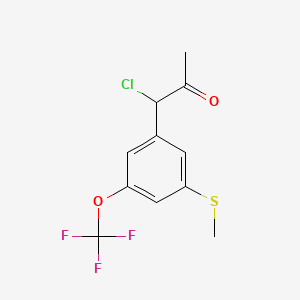
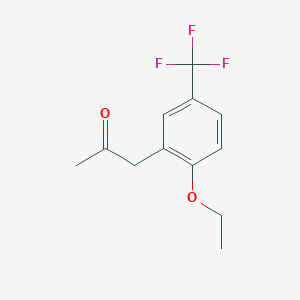


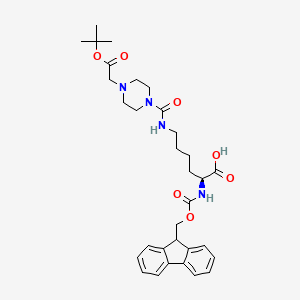
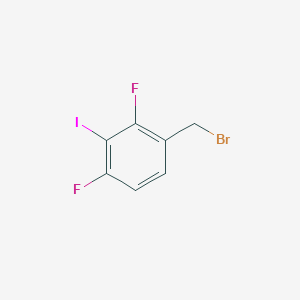

![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
![1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B14048611.png)

